molecular formula C6H16ClNO B143289 2-(Diethylamino)ethanol hydrochloride CAS No. 14426-20-1

2-(Diethylamino)ethanol hydrochloride

Cat. No. B143289
CAS RN: 14426-20-1
M. Wt: 153.65 g/mol
InChI Key: DBQUKJMNGUJRFI-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethanol hydrochloride is a chemical compound that has been studied for various applications, including its use as a reagent for the deprotection of aromatic methyl ethers , as a local anesthetic , and in the synthesis of other chemical compounds . It is commercially available and has been utilized in different chemical reactions due to its unique properties.

Synthesis Analysis

The synthesis of compounds related to 2-(Diethylamino)ethanol hydrochloride has been explored in several studies. For instance, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride was synthesized through a series of reactions starting from acetanilide, involving Friedel-Crafts acylation, α-bromination, and amination . Additionally, the synthesis of vinyl ethers of 2-(Diethylamino)ethanol has been achieved with high yields, demonstrating the reactivity of this compound in vinylation reactions .

Molecular Structure Analysis

The molecular structure of 2-(Diethylamino)ethanol hydrochloride has been compared to other local anesthetic structures, providing insights into its molecular properties . The crystal structure of a related compound, 2-diethylaminoethyl-p-nitrobenzoate hydrochloride, has been determined, which aids in understanding the structural characteristics of these types of compounds .

Chemical Reactions Analysis

2-(Diethylamino)ethanol hydrochloride has been involved in various chemical reactions. It has been used as a deprotecting reagent for aromatic methyl ethers, offering an essentially odorless workup due to the easy extraction of the reagent and byproduct into the aqueous phase . The photochemical reaction of naphthalene with 2-(Diethylamino)ethanol has shown a significant solvent effect, which is attributed to the formation of radical ions . Kinetic studies have also been conducted on the reactions of 2-diethylaminoethylchloride with nucleophilic reagents, revealing the formation and reactivity of an ethyleneimmonium ion .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Diethylamino)ethanol and its mixtures have been extensively studied. Volumetric and viscometric properties of binary and ternary mixtures with water and monoethanolamine have been measured, and various properties such as excess molar volume and viscosity deviation have been calculated . These studies provide valuable information on the molecular interactions and behavior of 2-(Diethylamino)ethanol in different environments . Additionally, changes in aggregation patterns in water mixtures have been detected through diffusion, viscosity, and surface tension measurements, offering further insights into the intermolecular interactions and hydration modes of this compound .

Scientific Research Applications

Thermophysical Properties

A study by Soares et al. (2018) focused on the thermodynamic properties of ethanolamines, including 2-(diethylamino)ethanol. They measured vapor pressures, liquid phase heat capacities, and phase behavior, providing critical data for understanding the physical characteristics of these compounds under various conditions (Soares et al., 2018).

Solvent in Methanol Synthesis

Hemmann et al. (2018) investigated the use of 2-(diethylamino)ethanol as a solvent in the low-temperature synthesis of methanol from carbon dioxide. This research highlights the compound's potential as a carbon dioxide scrubbing agent, crucial in reducing atmospheric CO2 levels (Hemmann et al., 2018).

Synthesis and Reactions in Organic Chemistry

Shostakovsky and Chekulaev (1954) explored the conditions for vinylation of 2-(diethylamino)ethanol, achieving high yields and investigating its reactions, which contributes to the understanding of its chemical behavior and potential applications in organic synthesis (Shostakovsky & Chekulaev, 1954).

Neuroprotection in Motor Neuron Diseases

A study by Iwasaki et al. (2004) discovered that a derivative of 2-(diethylamino)ethanol hydrochloride, T-588, exhibits neuroprotective properties in motor neuron diseases. This research provides valuable insights into potential therapeutic applications for neurodegenerative conditions (Iwasaki et al., 2004).

Physical Properties in Mixtures

Research by Álvarez et al. (2006) and Lampreia et al. (2007) studied the densities, viscosities, and aggregation patterns of mixtures containing 2-(diethylamino)ethanol. These studies are crucial for understanding the compound's behavior in various industrial and chemical processes (Álvarez et al., 2006), (Lampreia et al., 2007).

Motor Learning in Pharmacology

Welsh et al. (2005) investigated the effect of T-588, a derivative of 2-(diethylamino)ethanol hydrochloride, on motor learning. They found that it did not affect motor learning in rats, providing insights into its pharmacological properties and potential applications in neurological disorders (Welsh et al., 2005).

Applications in CO2 Capture

Studies by Hartono et al. (2013) and Xu et al. (2013) explored the use of 2-(diethylamino)ethanol in carbon dioxide capture, emphasizing its potential in environmental applications and green technology (Hartono et al., 2013), (Xu et al., 2013).

Solvent Effect in Photochemical Reactions

Ogawa et al. (1991) demonstrated a significant solvent effect in the photochemical reaction of naphthalene with 2-(diethylamino)ethanol, providing valuable insights into the role of solvents in chemical reactions (Ogawa et al., 1991).

Ethanol Production Using Immobilized Yeast

Lee et al. (2012) used DEAE-corncobs, a derivative of 2-(diethylamino)ethanol hydrochloride, as a carrier to immobilize yeast cells for ethanol production. This innovative approach has significant implications for biofuel production (Lee et al., 2012).

Safety And Hazards

2-(Diethylamino)ethanol hydrochloride is fatal if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and may cause respiratory irritation. It is also suspected of causing genetic defects .

properties

IUPAC Name

2-(diethylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQUKJMNGUJRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100-37-8 (Parent)
Record name 2-(Diethylamino)ethanol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014426201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6065765
Record name 2-(Diethylamino)ethanol hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethylamino)ethanol hydrochloride

CAS RN

14426-20-1
Record name Ethanol, 2-(diethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14426-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(Diethylamino)ethanol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014426201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(diethylamino)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Record name 2-(Diethylamino)ethanol hydrochloride
Source EPA DSSTox
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Record name 2-(diethylamino)ethanol hydrochloride
Source European Chemicals Agency (ECHA)
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Record name 2-(DIETHYLAMINO)ETHANOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Cabani, V Mollica, L Lepori… - The Journal of Physical …, 1977 - ACS Publications
From density measurements (25 C) of aqueous solutions at various concentrations of solute, apparent molar volumes of some open-chain bifunctional amines, with the amine group …
Number of citations: 0 pubs.acs.org
AK Sukhomlinov, AN Gaidukevich… - Pharmaceutical …, 1971 - Springer
… of the 6-nitro-9-phenoxyacridine and, while agitating, 0o013 mole of 1-p-aminophenyl-2-diethylaminoethanol hydrochloride was added, then the mixture was agitated at 100~C for 3 h. …
Number of citations: 0 link.springer.com
GM Sieger, WM Ziegler, DX Klein… - Journal of the American …, 1958 - Wiley Online Library
… 3-hydroxy-2-naphthoic acid (I) with thionyl chloride in petroleum ether forms the corresponding acid chloride (IV), which is then treated with 2-diethylaminoethanol hydrochloride in …
Number of citations: 0 onlinelibrary.wiley.com
EA Steck, LT Fletcher, RP Brundage - The Journal of Organic …, 1963 - ACS Publications
… It was made from the 3-carbethoxymethyl compound by heating at 170-175 with 2-diethylaminoethanol hydrochloride for 125 hr. in following a method described by Donleavy and …
Number of citations: 0 pubs.acs.org
BS Deloomy - 1972 - search.proquest.com
… The precipitated 2-diethylaminoethanol hydrochloride was removed by filtration, the filtrate concentrated and the amino ester extracted with ether, washed with sodium bicarbonate …
Number of citations: 0 search.proquest.com

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